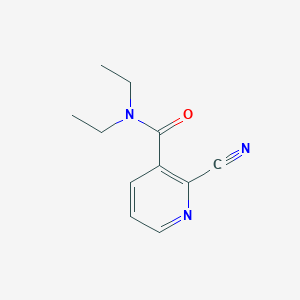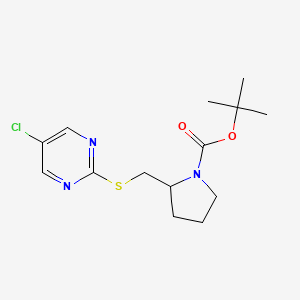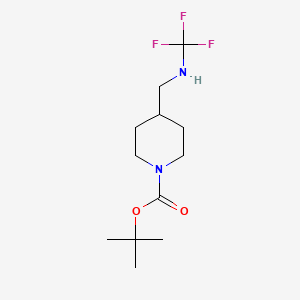
2-Cyano-N,N-diethyl-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-N,N-diethyl-3-pyridinecarboxamide is an organic compound with a pyridine ring substituted with a cyano group and a diethylcarboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N,N-diethyl-3-pyridinecarboxamide typically involves the cyanoacetylation of amines. One common method involves the reaction of diethylamine with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free methods and the use of catalysts can also be employed to improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-Cyano-N,N-diethyl-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
2-Cyano-N,N-diethyl-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 2-Cyano-N,N-diethyl-3-pyridinecarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Cyano-N,N-diethyl-3-pyridinecarboxamide: Unique due to its specific substitution pattern on the pyridine ring.
2-Cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl)propenamide: Similar structure but with additional hydroxyl and nitro groups.
2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
97483-76-6 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC名 |
2-cyano-N,N-diethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13N3O/c1-3-14(4-2)11(15)9-6-5-7-13-10(9)8-12/h5-7H,3-4H2,1-2H3 |
InChIキー |
JBIAQVOLHIJXAJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=C(N=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrimido[5,4-c][1,2,5]triazepine](/img/structure/B13969107.png)
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)

![N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B13969123.png)







![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)
